molecular formula C10H15NO2 B592247 Tert-butyl 3-ethynylazetidine-1-carboxylate CAS No. 287193-01-5

Tert-butyl 3-ethynylazetidine-1-carboxylate

Cat. No.: B592247
CAS No.: 287193-01-5
M. Wt: 181.235
InChI Key: UENGYBYGCXKNRF-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO2. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ethynyl group attached to the third carbon of the azetidine ring. This compound is often used in organic synthesis and research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-ethynylazetidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate in methanol at 0°C. The reaction mixture is then purified by flash chromatography to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethynylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Tert-butyl 3-ethynylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-formylazetidine-1-carboxylate
  • Tert-butyl 3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-ethynylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-ethynylazetidine-1-carboxylate is unique due to the presence of both an ethynyl group and an azetidine ring. This combination imparts distinct reactivity and binding properties, making it valuable in synthetic chemistry and drug design .

Properties

IUPAC Name

tert-butyl 3-ethynylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENGYBYGCXKNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710747
Record name tert-Butyl 3-ethynylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287193-01-5
Record name tert-Butyl 3-ethynylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethynylazetidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-formylazetidine-1-carboxylate (96 g, 0.46 mol) and potassium carbonate (128 g, 0.924 mol) in methanol was added dropwise dimethyl-1-diazo-2-oxopropylphosphonate (67 g, 0.35 mol) in 1.6 L of methanol. The mixture was stirred for 2 h and filtered. The filtrate was concentrated and the residue was diluted with 800 ml of methyl-tert-butyl ether and 1 L of 5% w/w aqueous sodium bicarbonate. The layers were separated and the aqueous layer was washed with methyl-tert-butyl ether (2×500 ml). The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The residue was purified by flash column chromatography to afford tert-butyl 3-ethynylazetidine-1-carboxylate.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Name
dimethyl-1-diazo-2-oxopropylphosphonate
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

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